3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-Morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine derivatives with morpholine and other reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(2-Morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antitubercular agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their biological activities.
Benzothieno[3,2-b]benzothiophenes: These compounds are known for their electronic properties and applications in materials science.
Uniqueness
3-(2-Morpholino-2-oxoethyl)-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the morpholino group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H19N3O3S/c20-13(18-5-7-22-8-6-18)9-19-10-17-14-11-3-1-2-4-12(11)23-15(14)16(19)21/h10H,1-9H2 |
InChI Key |
UPCYSOXGOOMIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)C(=O)N(C=N3)CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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